4-Acetoxypyridine CAS 14210-20-9 chemical properties
4-Acetoxypyridine CAS 14210-20-9 chemical properties
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Guide: 4-Acetoxypyridine (CAS 14210-20-9)
Executive Summary
4-Acetoxypyridine (CAS 14210-20-9) is a specialized heterocyclic ester utilized primarily as a reactive intermediate and acylating agent in organic synthesis. Unlike its ketone analog (4-acetylpyridine), 4-acetoxypyridine functions as an "active ester," leveraging the leaving group ability of the 4-pyridyloxy moiety to facilitate acyl transfer reactions.
This guide provides a comprehensive technical profile of 4-acetoxypyridine, focusing on its synthesis, unique tautomeric stability issues, and mechanistic applications in nucleophilic substitution. It is designed to prevent common experimental errors, particularly those arising from the confusion between O-acylation and N-acylation in pyridine derivatives.
Physicochemical Profile
4-Acetoxypyridine is the O-acetyl derivative of 4-hydroxypyridine (4-pyridone). Its chemical behavior is dominated by the lability of the ester bond and the thermodynamic equilibrium with its N-acyl tautomer.
Table 1: Chemical Specifications
| Property | Data | Notes |
| CAS Number | 14210-20-9 | Distinct from 4-Acetylpyridine (CAS 1122-54-9) |
| IUPAC Name | Pyridin-4-yl acetate | Also known as 4-Pyridyl acetate |
| Molecular Formula | C₇H₇NO₂ | |
| Molecular Weight | 137.14 g/mol | |
| Physical State | Liquid / Low-melting Solid | Highly dependent on purity and hydrolysis state |
| Solubility | DCM, CHCl₃, THF, Ethyl Acetate | Hydrolyzes in water/protic solvents |
| Stability | Moisture Sensitive | Prone to hydrolysis and O→N acyl migration |
Structural Analysis & Reactivity
The molecule features an acetate group bonded to the oxygen at the C4 position of the pyridine ring.[1][2]
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Basicity: The pyridine nitrogen remains unfunctionalized, retaining basic character (pKa ~ 5-6 for the conjugate acid), which allows it to act as a proton acceptor or nucleophilic catalyst site.
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Leaving Group Ability: Upon nucleophilic attack at the carbonyl, the leaving group is the 4-pyridinate anion, which tautomerizes to the stable 4-pyridone. This driving force makes 4-acetoxypyridine a significantly stronger acylating agent than standard alkyl acetates.
Synthesis & Production
The synthesis of 4-acetoxypyridine requires careful control of reaction conditions to favor O-acylation over N-acylation.
Protocol: Kinetic Control Synthesis
Objective: Selective O-acetylation of 4-hydroxypyridine.
Reagents:
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4-Hydroxypyridine (4-Pyridone) [Starting Material][3]
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Acetic Anhydride (Ac₂O) [Reagent]
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Pyridine or Triethylamine [Base/Solvent]
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Dichloromethane (DCM) [Solvent]
Step-by-Step Methodology:
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Preparation: Dissolve 4-hydroxypyridine (10 mmol) in dry DCM (20 mL) under an inert atmosphere (N₂ or Ar).
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Base Addition: Add dry pyridine (12 mmol) to act as an acid scavenger.
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Acylation: Cool the mixture to 0°C. Add Acetic Anhydride (11 mmol) dropwise over 15 minutes. Reasoning: Low temperature favors the kinetically controlled O-acylation product.
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Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.
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Monitoring (Self-Validating Step):
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TLC: Check for disappearance of starting material (highly polar) and appearance of a less polar spot.
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IR Validation: Look for the characteristic ester carbonyl stretch at ~1760 cm⁻¹. (Note: N-acetyl-4-pyridone shows an amide-like carbonyl at a lower frequency, ~1650-1700 cm⁻¹).
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Workup: Quench with ice-cold saturated NaHCO₃ (rapidly to minimize hydrolysis). Extract with DCM.[2] Dry organic layer over MgSO₄ and concentrate in vacuo at low temperature (<40°C).
Yield Note: The product is often used in situ because isolation can induce rearrangement to the thermodynamically more stable N-acetyl-4-pyridone.
Mechanism of Action
Understanding the behavior of 4-acetoxypyridine requires visualizing two pathways: its synthesis (O vs N attack) and its function as an acyl transfer agent.
Diagram 1: Synthesis & Tautomeric Equilibrium
The following diagram illustrates the competition between O-acylation (kinetic) and N-acylation (thermodynamic), and the rearrangement pathway.
Caption: Kinetic O-acylation yields 4-acetoxypyridine, which may rearrange to the stable N-acetyl-4-pyridone.
Diagram 2: Acyl Transfer Mechanism
When used as a reagent, 4-acetoxypyridine transfers the acetyl group to a nucleophile (Nu-H). The leaving group is the resonance-stabilized 4-pyridone.
Caption: Nucleophilic attack on the ester carbonyl expels 4-pyridone, driving the acetylation.
Applications in Drug Development
"Active Ester" Acylation
4-Acetoxypyridine serves as a mild yet reactive acylating agent. It is particularly useful when:
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Substrate Sensitivity: Acid-sensitive substrates (e.g., acetals, silyl ethers) cannot tolerate the harsh conditions of acetyl chloride.
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Selectivity: The reactivity is tunable. It is less reactive than acid chlorides but more reactive than simple alkyl esters, allowing for selective acylation of primary amines over alcohols, or unhindered alcohols over hindered ones.
Polymer Synthesis
In the synthesis of hyperbranched polymers (e.g., poly(aryl esters)), 4-acetoxypyridine derivatives are used as monomers or core units.[4] The "active ester" nature facilitates polymerization under mild conditions without the need for metal catalysts that might contaminate the final pharmaceutical material.
Mechanistic Probe
It is often used in physical organic chemistry to study the mechanisms of nucleophilic catalysis (e.g., DMAP catalysis). While DMAP functions via an N-acyl intermediate, 4-acetoxypyridine represents the O-acyl isomer, and studying their equilibration helps elucidate the catalytic cycle's turnover steps.
Handling, Safety & Stability
Warning: 4-Acetoxypyridine is an irritant and potentially corrosive due to its hydrolysis potential (releasing acetic acid and 4-pyridone).
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Storage: Must be stored under inert gas (Argon/Nitrogen) at -20°C . Moisture causes rapid hydrolysis to 4-pyridone and acetic acid.
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Instability: Upon standing at room temperature, particularly in the presence of trace acid or base, it may rearrange to N-acetyl-4-pyridone (a solid, MP ~150°C). If your liquid sample turns into a solid, this rearrangement has likely occurred.
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PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work in a fume hood. Avoid inhalation of vapors.
References
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PubChem. 4-Acetoxypyridine (Compound). National Library of Medicine. [Link]
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Fleming, I., & Philippides, D. (1970). The oxidation of aminotriazolopyridines. Journal of the Chemical Society C: Organic. (Discusses the formation and stability of acetoxypyridine intermediates). [Link]
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Katritzky, A. R., et al. Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry.[5] (Authoritative source on O- vs N- acyl tautomerism in pyridines). [Link]
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White Rose eTheses. The Synthesis and Application of Hyperbranched Copolymers. (Details the use of acetoxypyridine derivatives in polymer catalysis). [Link]
